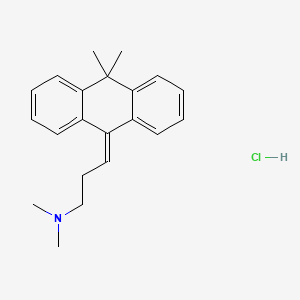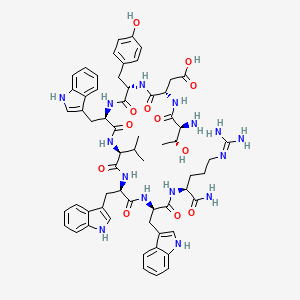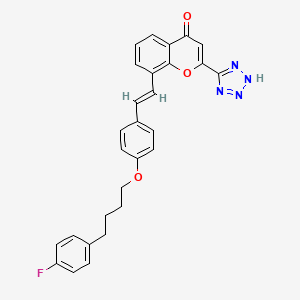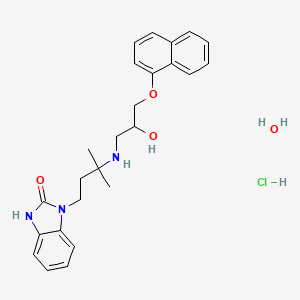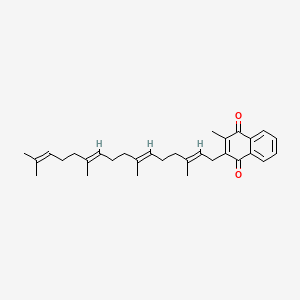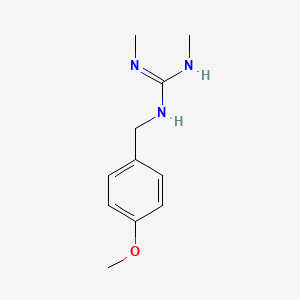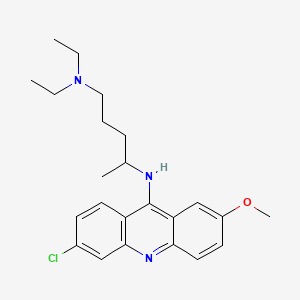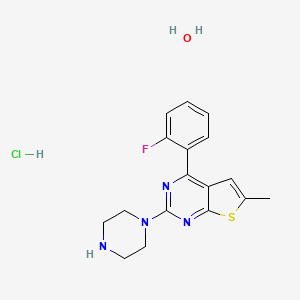
Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDP-225 is a small molecule compound that functions as both a noradrenaline reuptake inhibitor and a serotonin type 3 receptor antagonist . This unique combination allows it to target two key pathways that control the gastrointestinal system, making it a promising candidate for treating irritable bowel syndrome with diarrhea (IBS-d) and other functional gastrointestinal diseases .
Vorbereitungsmethoden
The synthesis of DDP-225 involves multiple steps, starting with the preparation of the thienopyrimidine core. The synthetic route typically includes the following steps:
Formation of the thienopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as fluorophenyl and piperazinyl groups to the core structure.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods for DDP-225 would likely involve scaling up these synthetic steps while ensuring consistency and quality control throughout the process.
Analyse Chemischer Reaktionen
DDP-225 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and fluorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DDP-225 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of noradrenaline reuptake inhibition and serotonin receptor antagonism.
Biology: The compound is used to investigate the role of noradrenaline and serotonin in gastrointestinal function.
Wirkmechanismus
DDP-225 exerts its effects through a dual mechanism of action:
Noradrenaline Reuptake Inhibition: By inhibiting the reuptake of noradrenaline, DDP-225 increases the levels of this neurotransmitter in the synaptic cleft, enhancing its effects on the gastrointestinal system.
Serotonin Type 3 Receptor Antagonism: By blocking serotonin type 3 receptors, the compound reduces the effects of serotonin on the gastrointestinal system, which can help alleviate symptoms of IBS-d.
Vergleich Mit ähnlichen Verbindungen
DDP-225 is unique due to its dual mechanism of action. Similar compounds include:
Alosetron: A serotonin type 3 receptor antagonist used to treat IBS-d.
Duloxetine: A noradrenaline reuptake inhibitor used to treat depression and anxiety disorders.
Ondansetron: Another serotonin type 3 receptor antagonist used to prevent nausea and vomiting.
Compared to these compounds, DDP-225’s combination of noradrenaline reuptake inhibition and serotonin receptor antagonism offers a novel approach to treating gastrointestinal disorders.
Eigenschaften
| DDP225 is an orally-active compound that targets two key pathways that control the gastrointestinal (GI) system, thus giving it the potential to address multiple symptoms associated with IBS-d. DDP225 has a dual mechanism of action. It possesses both noradrenaline reuptake inhibition and 5-HT3 receptor antagonist properties. | |
CAS-Nummer |
476148-82-0 |
Molekularformel |
C17H20ClFN4OS |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrate;hydrochloride |
InChI |
InChI=1S/C17H17FN4S.ClH.H2O/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;;/h2-5,10,19H,6-9H2,1H3;1H;1H2 |
InChI-Schlüssel |
SAURKKOJWIFYSR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
476148-82-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MCI-225 hydrochloride hydrate, MCI225; AA-10021; AA-10025; AA-10026; DDP-225; AA10021; AA10025; AA10026; DDP225. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



